molecular formula C12H13NO4 B1476041 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid CAS No. 2098046-15-0

1-(4-Carboxybenzyl)azetidine-3-carboxylic acid

Cat. No.: B1476041
CAS No.: 2098046-15-0
M. Wt: 235.24 g/mol
InChI Key: LJCFEABLFSVLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Carboxybenzyl)azetidine-3-carboxylic acid is a research chemical with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered azetidine ring attached to a benzyl group at the 1-position and a carboxylic acid group at the 3-position .

Scientific Research Applications

Synthesis and Biological Activity

  • Proline Analogue and Protein Conformation Studies : Azetidine derivatives, such as azetidine-2-carboxylic acid, have been utilized in studying proline metabolism and protein conformation due to their structural similarity. These compounds are synthesized and their biological activity is examined in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

  • Drug Discovery and Design : The development of 3-Aryl-3-Sulfanyl azetidines via iron-catalyzed thiol alkylation demonstrates the role of azetidine derivatives in creating new motifs for drug design, highlighting their potential in the discovery of novel therapeutic agents (Dubois et al., 2019).

Food Chain and Toxicology

  • Presence in Food Chain : Azetidine-2-carboxylic acid, found in sugar beets, poses a risk of misincorporation into proteins in place of proline, affecting many species including humans. Its widespread use in agriculture and its presence in animal feed underscore its potential impact on human health and disease pathogenesis (Rubenstein et al., 2009).

Peptide Synthesis and Molecular Engineering

  • Enantiopure Azetidine Carboxylic Acids : The synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides reveal the utility of these compounds in generating conformationally constrained analogues of amino acids for peptide engineering (Couty, Evano, & Rabasso, 2003).

Material Science and Catalysis

  • Asymmetric Catalysis : The asymmetric synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines showcases the application of azetidine derivatives in achieving high stereocontrol, critical for the development of new materials and catalysts (Marichev et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1-(4-Carboxybenzyl)azetidine-3-carboxylic acid is not available, it’s important to handle all research chemicals with care. They should not be used for food, drug, pesticide or biocidal product use .

Properties

IUPAC Name

1-[(4-carboxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)9-3-1-8(2-4-9)5-13-6-10(7-13)12(16)17/h1-4,10H,5-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCFEABLFSVLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.